2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1045068-98-1
VCID: VC4730328
InChI: InChI=1S/C23H22ClN5O2S/c24-15-4-3-5-16(14-15)27-10-12-28(13-11-27)20(30)9-8-19-22(31)29-21(25-19)17-6-1-2-7-18(17)26-23(29)32/h1-7,14,19,25H,8-13H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3
Molecular Formula: C23H22ClN5O2S
Molecular Weight: 467.97

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

CAS No.: 1045068-98-1

Cat. No.: VC4730328

Molecular Formula: C23H22ClN5O2S

Molecular Weight: 467.97

* For research use only. Not for human or veterinary use.

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one - 1045068-98-1

Specification

CAS No. 1045068-98-1
Molecular Formula C23H22ClN5O2S
Molecular Weight 467.97
IUPAC Name 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
Standard InChI InChI=1S/C23H22ClN5O2S/c24-15-4-3-5-16(14-15)27-10-12-28(13-11-27)20(30)9-8-19-22(31)29-21(25-19)17-6-1-2-7-18(17)26-23(29)32/h1-7,14,19,25H,8-13H2
Standard InChI Key NHFZJBKCRYIAKH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

Introduction

The compound 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a heterocyclic organic molecule of interest due to its potential applications in medicinal chemistry. This molecule belongs to the class of imidazoquinazolinones and features a piperazine moiety substituted with a chlorophenyl group. The structural complexity and functional groups suggest a broad spectrum of biological activities.

Synthesis

The synthesis of this compound typically involves multistep reactions:

  • Starting Material Preparation: The precursor is often synthesized from commercially available 4-chlorophenacylamine hydrochloride.

  • Cyclization: The quinazoline core is formed through cyclization reactions involving thiocarbonyldiimidazole (DTCI).

  • Functionalization: The piperazine and chlorophenyl groups are introduced via nucleophilic substitution or reductive amination.

Analytical Characterization

The compound is characterized using advanced spectroscopic techniques:

TechniqueData Obtained
NMR (¹H and ¹³C)Confirms the presence of aromatic protons, carbonyl groups, and piperazine moiety.
FTIR SpectroscopyShows characteristic peaks for C=O (~1700 cm1^{-1}), C=S (~1200 cm1^{-1}).
Mass SpectrometryConfirms molecular weight (414.91 g/mol).

Biological Activity

This compound exhibits potential pharmacological properties due to its structural features:

  • Anticancer Properties: The imidazoquinazoline scaffold is known for its anticancer activity by inhibiting kinases or DNA-interacting enzymes.

  • Antimicrobial Activity: The thioxo group contributes to antimicrobial effects by disrupting bacterial enzymes.

  • CNS Activity: The piperazine moiety suggests possible interactions with neurotransmitter receptors, indicating anxiolytic or antidepressant potential.

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as:

  • A lead molecule for designing kinase inhibitors.

  • A scaffold for developing antimicrobial agents.

  • A candidate for CNS-active drugs targeting serotonin or dopamine receptors.

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